

# JNJ-38877618 off-target effects in cancer cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ-38877618**

Cat. No.: **B608213**

[Get Quote](#)

## Technical Support Center: JNJ-38877618

Welcome to the technical support center for **JNJ-38877618**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cancer cells. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues you might encounter during your experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary target of **JNJ-38877618**?

**JNJ-38877618**, also known as OMO-1, is a potent and highly selective, orally bioavailable inhibitor of the MET (c-MET or hepatocyte growth factor receptor) tyrosine kinase.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) It has demonstrated high affinity for both wild-type MET and its common mutants.

**Q2:** What are the reported on-target potency values for **JNJ-38877618**?

**JNJ-38877618** exhibits low nanomolar potency against its target. The following table summarizes the key quantitative data from various sources.

| Parameter | Value  | Target            | Notes                                                                               |
|-----------|--------|-------------------|-------------------------------------------------------------------------------------|
| IC50      | 2 nM   | Wild-type MET     | In cell-free assays. <a href="#">[1]</a><br><a href="#">[2]</a> <a href="#">[3]</a> |
| IC50      | 3 nM   | M1268T mutant MET | In cell-free assays. <a href="#">[1]</a><br><a href="#">[2]</a> <a href="#">[3]</a> |
| Kd        | 1.4 nM | Wild-type MET     | Binding affinity. <a href="#">[2]</a>                                               |
| Kd        | 1.2 nM | Wild-type MET     | Binding affinity. <a href="#">[4]</a>                                               |
| Kd        | 2.1 nM | M1250T mutant MET | Binding affinity. <a href="#">[4]</a>                                               |
| Kd        | 21 nM  | Y1235D mutant MET | Binding affinity. <a href="#">[4]</a>                                               |

Q3: Has a comprehensive kinase selectivity profile (kinome scan) for **JNJ-38877618** been publicly released?

As of late 2025, a detailed public kinome scan profiling **JNJ-38877618** against a broad panel of kinases has not been identified in the public domain. While it is consistently described as "highly selective," the full spectrum of its potential off-target interactions is not publicly documented. Researchers should, therefore, be cautious and consider empirical validation if off-target effects are suspected.

Q4: What are the known adverse events in clinical trials, and could they suggest off-target effects?

In a phase 1/2 clinical trial, the most common adverse events ( $\geq 20\%$ ) for OMO-1 (**JNJ-38877618**) were nausea, fatigue, vomiting, increased blood creatinine, and headache. The recommended phase 2 dose was determined to be 250 mg twice daily. While these side effects can be associated with MET inhibition, they could also potentially stem from off-target activities. For instance, some MET inhibitors are known to cause edema, which is considered an on-target effect related to MET's role in vascular integrity.

## Troubleshooting Guide

This guide is intended to help researchers troubleshoot experiments with **JNJ-38877618**, particularly when unexpected cellular effects are observed.

### Issue 1: Unexpected Cell Viability/Phenotypic Results

You observe a significant decrease in cell viability or a strong phenotypic change in a cancer cell line that is not known to be dependent on MET signaling.

- Possible Cause: The observed effect may be due to inhibition of an off-target kinase or another protein. Many kinase inhibitors can have effects on cell proliferation and survival that are independent of their primary target.
- Troubleshooting Steps:
  - Confirm MET Inhibition: In your experimental model, confirm that **JNJ-38877618** is inhibiting MET phosphorylation at the concentrations you are using. A western blot for phospho-MET (e.g., p-MET Tyr1234/1235) is a standard method.
  - Compare with MET Knockdown: Use siRNA or shRNA to specifically knock down MET expression in your cells. If the phenotype of MET knockdown is different from or less severe than the phenotype observed with **JNJ-38877618** treatment, it strongly suggests off-target effects.
  - Use a Structurally Unrelated MET Inhibitor: Compare the effects of **JNJ-38877618** with another potent and selective MET inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
  - Dose-Response Correlation: Carefully analyze the dose-response curve for MET inhibition versus the dose-response curve for the observed phenotype. If the phenotype occurs at concentrations significantly different from the IC50 for MET inhibition, off-target effects are likely.

### Issue 2: Discrepancy Between In Vitro and Cellular Assay Potency

The IC50 value of **JNJ-38877618** in your cellular assay is significantly higher than the reported in vitro potency (2-3 nM).

- Possible Cause 1: Compound Stability and Solubility: **JNJ-38877618** may have limited solubility or stability in your cell culture medium.

- Troubleshooting: Prepare fresh stock solutions in DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (<0.5%) and consistent across experiments. Visually inspect for any precipitation.
- Possible Cause 2: High ATP Concentration in Cells: The intracellular concentration of ATP (in the millimolar range) can compete with ATP-competitive inhibitors like **JNJ-38877618**, leading to a rightward shift in the IC50 value in cellular assays compared to biochemical assays which may be run at lower ATP concentrations.
- Troubleshooting: This is an expected phenomenon. It is important to determine the IC50 in the specific cellular context of your experiment.
- Possible Cause 3: Cell Membrane Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
- Troubleshooting: While less commonly addressed in basic research, you can test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors.

## Experimental Protocols

### Protocol 1: Western Blot for MET Phosphorylation

This protocol is to determine the on-target efficacy of **JNJ-38877618** in a cellular context.

- Cell Culture and Treatment: Plate your cancer cells of interest and allow them to adhere overnight. The next day, treat the cells with a range of **JNJ-38877618** concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). If the cell line is not autocrine for HGF, you may need to stimulate with recombinant HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
  - Incubate with a primary antibody against phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total MET to normalize the phospho-MET signal. Also, probe for a loading control like GAPDH or β-actin.

#### Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol is to assess the effect of **JNJ-38877618** on cell proliferation.

- Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **JNJ-38877618** in cell culture medium. Add the diluted compound to the wells, ensuring the final DMSO concentration is consistent and non-toxic. Include a vehicle control (DMSO only).
- Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).

- MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the GI50 (concentration for 50% growth inhibition).

## Visualizations



[Click to download full resolution via product page](#)

Caption: On-target action of **JNJ-38877618** on the MET signaling pathway.

Caption: Logical workflow for troubleshooting potential off-target effects.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. JNJ-38877618 - Immunomart [immunomart.com]
- To cite this document: BenchChem. [JNJ-38877618 off-target effects in cancer cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608213#jnj-38877618-off-target-effects-in-cancer-cells>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)